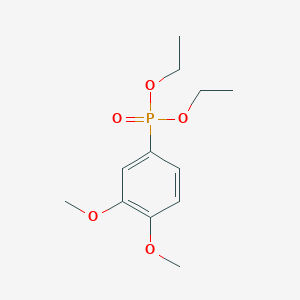

(3,4-Dimethoxy-phenyl)-phosphonic acid diethyl ester

Description

The compound (3,4-Dimethoxy-phenyl)-phosphonic acid diethyl ester (IUPAC: Phosphonic acid, P-[(3,4-dimethoxyphenyl)methyl]-, diethyl ester) is a phosphonate derivative featuring a benzyl backbone substituted with 3,4-dimethoxy groups. Its structure comprises a diethyl phosphonate ester linked to a 3,4-dimethoxybenzyl moiety. Phosphonic acid esters like this are widely explored for applications in organic synthesis, corrosion inhibition, and bioactive molecule development due to their hydrolytic stability and tunable electronic properties.

Properties

CAS No. |

213032-75-8 |

|---|---|

Molecular Formula |

C12H19O5P |

Molecular Weight |

274.25 g/mol |

IUPAC Name |

4-diethoxyphosphoryl-1,2-dimethoxybenzene |

InChI |

InChI=1S/C12H19O5P/c1-5-16-18(13,17-6-2)10-7-8-11(14-3)12(9-10)15-4/h7-9H,5-6H2,1-4H3 |

InChI Key |

OVISEKLQWFNJGP-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=CC(=C(C=C1)OC)OC)OCC |

Origin of Product |

United States |

Preparation Methods

Arylation of Dialkyl Phosphites with Aryl Halides

One classical method involves the arylation of dialkyl phosphites (e.g., diethyl phosphite) with aryl halides bearing the 3,4-dimethoxy substitution. This reaction typically proceeds via a nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling, forming the arylphosphonate ester directly.

- Reaction conditions: Often requires a base such as sodium hydride or potassium carbonate and a palladium catalyst under inert atmosphere.

- Yields: Moderate to high yields (55–90%) depending on the catalyst and substrate purity.

- Advantages: Direct formation of the phosphonate ester without the need for subsequent esterification steps.

This approach aligns with the general methods of arylphosphonic acid ester synthesis described in Russian Chemical Reviews, which emphasize the formation of phosphorus–carbon bonds via aryl halide coupling with phosphite esters.

Oxidation of Arylphosphonous Acid Derivatives

Another route involves the initial synthesis of arylphosphonous acid derivatives followed by oxidation to the phosphonic acid diethyl ester.

- Oxidizing agents: Hydrogen peroxide or manganese dioxide are commonly used.

- Reaction conditions: Mild temperatures, often in aqueous or organic solvents.

- Outcome: Efficient conversion to the phosphonic acid diethyl ester with retention of the 3,4-dimethoxyphenyl substituent.

This method is supported by literature documenting the oxidation of arylphosphonous acids to phosphonic acids and esters.

Coupling Methods Using Trichloroacetimidates

A more recent and efficient synthetic strategy involves the use of trichloroacetimidate intermediates for the synthesis of ether phosphonates, which can be adapted to prepare (3,4-Dimethoxy-phenyl)-phosphonic acid diethyl ester derivatives.

- Mechanism: Trichloroacetimidates react with primary or secondary alcohols in the presence of catalytic trimethylsilyl trifluoromethanesulfonate (TMSOTf) to form C–O bonds, yielding diethyl alkyloxy(substituted phenyl)methyl phosphonates.

- Yields: Reported yields range from 55% to 90% with short reaction times.

- Limitations: Some substrates, such as diethyl 2-(2,2,2-trichloro-1-iminoethoxy)(phenyl)methyl phosphonate, may fail under these conditions, indicating substrate specificity.

- Relevance: This method is valuable for modifying the diethyl phosphonate residue and could be adapted for the 3,4-dimethoxyphenyl system.

Industrial and Laboratory-Scale Preparation

Hydrolysis and Esterification Routes

Industrial preparation often involves the hydrolysis of dialkyl phosphonates followed by acid-catalyzed esterification to yield the diethyl ester form.

- Hydrolysis: Concentrated hydrochloric acid in aqueous reflux conditions is used to dealkylate dialkyl phosphonates to the phosphonic acid.

- Esterification: Acid-catalyzed esterification proceeds via protonation of the hydroxyl group followed by nucleophilic attack by ethanol, forming the diethyl ester.

- Reaction conditions: Typically conducted under reflux with removal of water to drive equilibrium.

- Advantages: Scalable and relatively straightforward for industrial production.

Summary of Key Reaction Parameters and Outcomes

| Preparation Method | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|

| Arylation of dialkyl phosphite with aryl halide | Diethyl phosphite, aryl halide, base, Pd catalyst | 55–90% | Direct P–C bond formation; requires catalyst |

| Oxidation of arylphosphonous acids | Hydrogen peroxide or MnO2, mild conditions | Moderate | Converts phosphonous acids to phosphonic esters |

| Trichloroacetimidate coupling | Trichloroacetimidate, alcohol, TMSOTf catalyst | 55–90% | Efficient ether phosphonate synthesis; substrate-dependent |

| Hydrolysis and acid-catalyzed esterification | Dialkyl phosphonate, HCl, ethanol, reflux | High | Industrially scalable; involves hydrolysis and esterification |

Research Outcomes and Analytical Data

- Spectroscopic Characterization: The synthesized (3,4-Dimethoxy-phenyl)-phosphonic acid diethyl ester typically shows characteristic ^1H NMR signals for the aromatic protons and methoxy groups, along with signals for the ethyl ester moieties. ^31P NMR confirms the phosphorus environment consistent with phosphonate esters.

- Purity and Yield: Optimized reaction conditions yield high purity products suitable for further synthetic applications.

- Reaction Optimization: Catalysts such as palladium complexes and Lewis acids (e.g., TMSOTf) significantly improve yields and selectivity.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of (3,4-Dimethoxy-phenyl)-phosphonic acid diethyl ester exhibit promising anticancer properties. These compounds have been synthesized and tested for their efficacy against various cancer cell lines. For instance, studies have shown that certain phosphonic acid derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

Antibacterial and Antifungal Properties

In addition to anticancer effects, (3,4-Dimethoxy-phenyl)-phosphonic acid diethyl ester has demonstrated antibacterial and antifungal activities. A study highlighted its effectiveness against common pathogens, suggesting its potential as a therapeutic agent in treating infections .

Materials Science

Polymer Synthesis

The compound serves as a precursor in the synthesis of novel polymers with enhanced properties. For example, it can be utilized to create phosphonate-containing polymers that exhibit improved thermal stability and mechanical strength. These materials are particularly useful in coatings and adhesives where durability is critical .

Nanomaterials

(3,4-Dimethoxy-phenyl)-phosphonic acid diethyl ester has been incorporated into nanomaterials for drug delivery systems. Its ability to form stable complexes with metal ions allows for the development of nanoparticles that can effectively deliver therapeutic agents to targeted sites within the body .

Agricultural Applications

Pesticide Development

The compound has shown potential as a component in the formulation of pesticides. Its phosphonic acid structure is known to enhance the bioactivity of certain agrochemicals, leading to improved efficacy against pests while minimizing environmental impact .

Data Tables

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the synthesis of various derivatives of (3,4-Dimethoxy-phenyl)-phosphonic acid diethyl ester and their effects on breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability compared to controls, suggesting their potential as new anticancer drugs.

Case Study 2: Polymer Development

In another research project, scientists synthesized a series of phosphonate-containing polymers using (3,4-Dimethoxy-phenyl)-phosphonic acid diethyl ester as a monomer. The resulting materials exhibited superior mechanical properties and thermal resistance compared to traditional polymers, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxy-phenyl)-phosphonic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid ester group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Phosphonic acid diethyl esters exhibit diverse properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Key Observations

Electronic Effects: Methoxy groups (electron-donating) in the target compound likely enhance solubility in polar solvents compared to electron-withdrawing substituents (e.g., nitro, cyano) .

Biological Activity :

- Triazole-phosphonate hybrids (e.g., PTP ) demonstrate superior corrosion inhibition (~90% efficiency) via adsorption on steel surfaces, leveraging lone pairs from N/O atoms and π-electrons .

- Cytotoxic phosphonates (e.g., 4e , 4f ) show structure-activity relationships (SARs), with nitro and chloro groups enhancing potency over methoxy derivatives .

Synthetic Utility: Aldehyde-functionalized phosphonates (e.g., 4-formylphenyl analog) serve as intermediates in Wittig–Horner reactions for π-conjugated oligomer synthesis .

Biological Activity

(3,4-Dimethoxy-phenyl)-phosphonic acid diethyl ester, a compound belonging to the class of phosphonic acids, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C12H19O5P

- CAS Number : 213032-75-8

The presence of methoxy groups on the phenyl ring enhances its lipophilicity , potentially improving its ability to cross biological membranes and interact with intracellular targets.

The biological activity of (3,4-Dimethoxy-phenyl)-phosphonic acid diethyl ester is primarily attributed to its ability to mimic phosphate groups. This allows it to interact with specific enzymes or receptors, inhibiting their activity. The compound can disrupt various biochemical pathways, leading to significant biological effects such as:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes that utilize phosphate substrates. This inhibition can affect metabolic pathways crucial for cell survival and proliferation.

- Cell Signaling Modulation : By interfering with signaling pathways, it may influence processes like cell growth and differentiation .

Anticancer Activity

Research has indicated that (3,4-Dimethoxy-phenyl)-phosphonic acid diethyl ester exhibits anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cells by causing cell cycle arrest. For instance, a study demonstrated its effectiveness against acute promyelocytic leukemia cells by promoting differentiation and apoptosis at varying concentrations .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (3,4-Dimethoxy-phenyl)-phosphonic acid diethyl ester, a comparison with similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (3,4-Dimethoxy-phenyl)-phosphonic acid diethyl ester | Contains methoxy groups on a phenyl ring | Enhanced lipophilicity; potential antiviral properties |

| Methylphosphonic Acid Diesters | Simple methyl groups instead of phenolic moiety | Generally lower biological activity |

| Phenylphosphonic Acid Esters | Lacks methoxy groups; only phenolic substituents | Different interaction profiles |

| Alkyl Phosphonates | Various alkyl chains without aromatic rings | Broader applications in materials science |

This table highlights how the presence of methoxy groups in (3,4-Dimethoxy-phenyl)-phosphonic acid diethyl ester may contribute to its enhanced biological activity compared to other phosphonate derivatives.

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study indicated that (3,4-Dimethoxy-phenyl)-phosphonic acid diethyl ester effectively inhibited specific enzymes involved in metabolic pathways, leading to decreased cell proliferation in cancer models .

- Antitumor Efficacy : Research involving β-lactam derivatives of α-amino phosphonates showed that compounds similar to (3,4-Dimethoxy-phenyl)-phosphonic acid diethyl ester exhibited significant anticancer activity against solid tumors and human leukemic cell lines .

- Mechanistic Insights : Investigations into the compound's mechanism revealed that it interacts with the active sites of enzymes, thereby blocking their functions and altering cellular responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.